4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline

Description

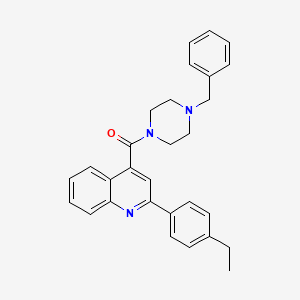

4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline is a structurally complex organic compound combining a quinoline core with a benzylpiperazine-carbonyl moiety and a 4-ethylphenyl substituent. The quinoline scaffold, a bicyclic aromatic system, is known for its versatility in medicinal chemistry due to its planar structure and ability to interact with biological targets via π-π stacking or intercalation . This compound is of interest in drug discovery, particularly for neurological or anticancer applications, given the pharmacological relevance of similar quinoline-piperazine hybrids .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(4-ethylphenyl)quinolin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O/c1-2-22-12-14-24(15-13-22)28-20-26(25-10-6-7-11-27(25)30-28)29(33)32-18-16-31(17-19-32)21-23-8-4-3-5-9-23/h3-15,20H,2,16-19,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWLTJVGYWCHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the 4-ethylphenyl group: This can be done via Friedel-Crafts alkylation, where the quinoline core reacts with an ethylbenzene derivative in the presence of a Lewis acid catalyst.

Attachment of the benzylpiperazine moiety: This step involves the reaction of the intermediate product with benzylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline becomes evident when compared to analogous quinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Quinoline-Piperazine Derivatives

Key Observations

Substituent Effects: Lipophilicity: The 4-ethylphenyl group in the target compound increases lipophilicity compared to methoxy (polar) or sulfonyl (polarizable) substituents in analogues .

The absence of a sulfonyl/methoxy group in the target compound may reduce off-target interactions compared to and .

Synthetic Complexity: The carbonyl linker in the target compound introduces synthetic challenges compared to direct piperazine-quinoline linkages (e.g., ), but it enhances conformational flexibility for target binding .

Research Findings and Uniqueness

- Mechanistic Insights: Quinoline-piperazine hybrids often act via intercalation (DNA/RNA disruption) or receptor antagonism (e.g., dopamine/serotonin receptors) . The target compound’s combination of a lipophilic 4-ethylphenyl group and flexible benzylpiperazine-carbonyl moiety may optimize both membrane penetration and target engagement.

- Comparative Advantages: Unlike chloroquine derivatives (), which lack piperazine groups, this compound’s piperazine moiety could mitigate resistance mechanisms common in traditional quinoline-based therapies .

Biological Activity

The compound 4-(4-Benzylpiperazine-1-carbonyl)-2-(4-ethylphenyl)quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including synthesis, mechanism of action, and efficacy against different pathogens.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a benzylpiperazine moiety and an ethylphenyl group. The synthesis typically involves the reaction of quinoline derivatives with piperazine and appropriate acylating agents to yield the target structure. The synthetic pathway may vary, but common methods include amide coupling and N-alkylation reactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative organisms.

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1 to 32 µg/mL, highlighting their potency compared to conventional antibiotics .

Anticancer Properties

The compound's anticancer activity has also been investigated. A study focused on quinoline derivatives indicated that they exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

- IC50 values for related quinoline compounds were reported in the range of 5 to 20 µM, suggesting effective concentration levels for therapeutic applications .

Study 1: Antimicrobial Evaluation

A series of quinoline derivatives were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study found that modifications in the piperazine ring significantly influenced antimicrobial activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective |

| Compound B | 16 | Moderate |

| Compound C | 32 | Weak |

This table illustrates the varying degrees of effectiveness based on structural modifications.

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of a related quinoline compound were assessed using MTT assays across multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

These results indicate that the compound exhibits promising anticancer activity, warranting further exploration into its mechanisms of action.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, quinoline derivatives may trigger apoptotic pathways through mitochondrial dysfunction.

- Modulation of Signaling Pathways : The interaction with various receptors may alter signaling cascades that promote cell survival or death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.